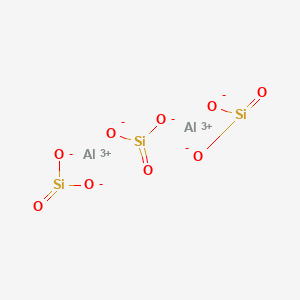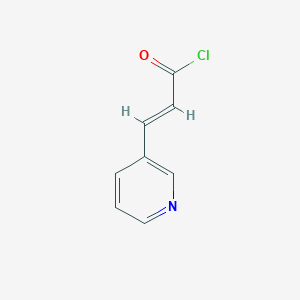
12-MOLYBDOSILICIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Molybdosilicic acid is a heteropoly acid with the chemical formula H₄SiMo₁₂O₄₀. It is a yellow, crystalline powder that is soluble in water, ethanol, and acetone, but insoluble in benzene and cyclohexane . This compound is known for its strong oxidizing properties in aqueous solutions and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 12-Molybdosilicic acid can be synthesized by reacting sodium silicate with molybdenum trioxide in an acidic medium. The reaction typically involves dissolving sodium silicate in water, adding molybdenum trioxide, and then acidifying the solution with sulfuric acid. The mixture is then heated to promote the formation of this compound, which precipitates out of the solution .
Industrial Production Methods: In industrial settings, this compound is produced by extracting sodium silicomolybdate with sulfuric acid and ether. Another method involves the metathesis reaction between molybdic acid and rare earth carbonates .
Analyse Des Réactions Chimiques
Types of Reactions: 12-Molybdosilicic acid undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent in aqueous solutions.
Reduction: It can be reduced to lower oxidation states of molybdenum.
Substitution: It can participate in substitution reactions where its protons are replaced by metal cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing conditions involve aqueous solutions where this compound oxidizes organic and inorganic substrates.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used to reduce this compound.
Substitution: Metal salts like sodium or potassium salts can be used to substitute the protons in this compound.
Major Products:
Oxidation: The major products depend on the substrate being oxidized but often include oxidized organic compounds or metal oxides.
Reduction: Reduced forms of molybdenum, such as molybdenum blue.
Substitution: Metal-substituted molybdosilicic acids.
Applications De Recherche Scientifique
12-Molybdosilicic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including the synthesis of pyranocoumarins.
Biology: It is employed in biochemical assays and as a staining agent in microscopy.
Mécanisme D'action
The mechanism of action of 12-molybdosilicic acid primarily involves its strong oxidizing properties. It can donate oxygen atoms to substrates, facilitating oxidation reactions. The molecular targets include organic molecules and metal ions, which undergo oxidation or substitution reactions. The pathways involved often include electron transfer processes where this compound acts as an electron acceptor .
Comparaison Avec Des Composés Similaires
12-Molybdophosphoric Acid: Similar in structure but contains phosphorus instead of silicon.
12-Tungstosilicic Acid: Contains tungsten instead of molybdenum.
12-Tungstophosphoric Acid: Contains both tungsten and phosphorus.
Uniqueness: 12-Molybdosilicic acid is unique due to its specific combination of molybdenum and silicon, which imparts distinct catalytic and oxidizing properties. Compared to 12-molybdophosphoric acid, it has different thermal stability and reactivity profiles .
Propriétés
Numéro CAS |
12027-12-2 |
|---|---|
Formule moléculaire |
H4Mo12O40Si |
Poids moléculaire |
1823.37 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,3R,4R,5R,9S,11S,13R,16S,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B1143355.png)


![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)




